molecular formula C11H16ClNO B2751188 (5-Phenyloxolan-2-yl)methanamine hydrochloride CAS No. 1909320-13-3

(5-Phenyloxolan-2-yl)methanamine hydrochloride

Cat. No.: B2751188
CAS No.: 1909320-13-3
M. Wt: 213.71
InChI Key: COUXSMCIXWFXJQ-UHFFFAOYSA-N
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Description

(5-Phenyloxolan-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl. It is also known by its IUPAC name, (5-phenyltetrahydrofuran-2-yl)methanamine hydrochloride . This compound is characterized by the presence of a phenyloxolane ring and an amine group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyloxolan-2-yl)methanamine hydrochloride typically involves the reaction of 5-phenyloxolane with methanamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature environment to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and purification techniques like crystallization or distillation ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Phenyloxolan-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

(5-Phenyloxolan-2-yl)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which (5-Phenyloxolan-2-yl)methanamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, influencing various biochemical pathways. The phenyloxolane ring may also play a role in stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

  • (5-Phenyloxolan-2-yl)methanol
  • (5-Phenyloxolan-2-yl)acetic acid
  • (5-Phenyloxolan-2-yl)amine

Uniqueness

Compared to similar compounds, (5-Phenyloxolan-2-yl)methanamine hydrochloride is unique due to its specific combination of a phenyloxolane ring and an amine group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(5-phenyloxolan-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUXSMCIXWFXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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